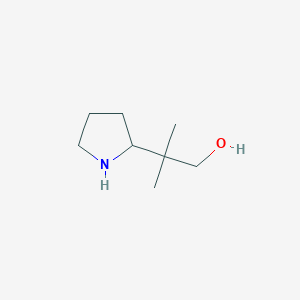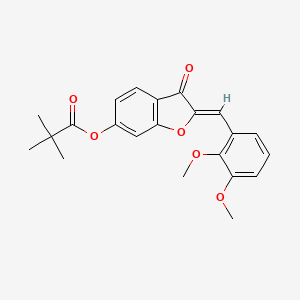
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20F3N3O2S and its molecular weight is 423.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A series of novel sulfonamide derivatives, including the one , have been synthesized and characterized for their potential applications in scientific research. These compounds have been evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The structural determination and evaluation of these compounds suggest their potential in the development of therapeutic agents, especially considering their safety profiles compared to traditional drugs like celecoxib (Ş. Küçükgüzel et al., 2013).
Biological Evaluation
Another aspect of the research focused on the synthesis of pyrazolyl benzenesulfonamide derivatives and their evaluation as anti-inflammatory and antimicrobial agents. Some compounds in this class have shown significant activity, surpassing traditional medications like indomethacin in certain assays, without the associated gastrointestinal risks. This points to the potential of these derivatives in medical research, particularly in the development of safer anti-inflammatory and antimicrobial treatments (A. Bekhit et al., 2008).
Molecular Docking and DFT Calculations
The synthesis of benzenesulfonamide derivatives and their reactivity with various nucleophiles have been studied extensively. Some chlorinated compounds in this category have exhibited significant antitumor activity against cell lines like HepG2 and MCF-7. Furthermore, molecular docking studies have been conducted to evaluate the potential interactions of these compounds with biological targets, such as the KSHV thymidylate synthase complex, offering insights into their mechanism of action and potential therapeutic applications (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Ethylene-like Biological Activity
Research has also explored small molecules with ethylene-like biological activity, leading to the identification of compounds that induce a triple response in Arabidopsis seedlings. This includes studies on the synthesis, structure-activity relationships (SAR), and the mechanism of action through RNA sequencing and RT-PCR analysis. Such research is critical in understanding plant biology and developing agricultural chemicals (Keimei Oh et al., 2017).
Antimicrobial Activity
The synthesis of new pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties has been investigated, with some derivatives showing promising antibacterial and antifungal activities. This highlights the potential of these compounds in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (S. Y. Hassan, 2013).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-14-19(16-7-4-3-5-8-16)15(2)26(25-14)12-11-24-29(27,28)18-10-6-9-17(13-18)20(21,22)23/h3-10,13,24H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZYBEFSHAOKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2554054.png)

![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2554056.png)


![8-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2554059.png)


![3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B2554064.png)
![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2554068.png)
![7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2554071.png)
![4-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]-2-methoxyphenyl phenyl carbonate](/img/structure/B2554072.png)
